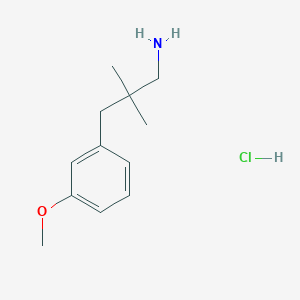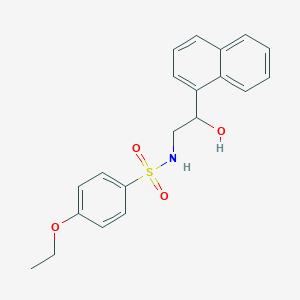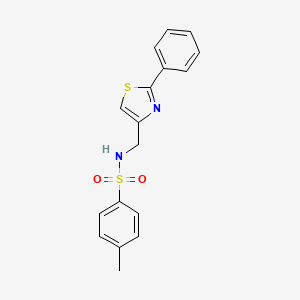
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BEMT, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BEMT is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The ability of BEMT to selectively inhibit CAIX has made it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits CAIX by binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit CAIX, with little to no effect on other carbonic anhydrase isoforms. This specificity is important, as it reduces the potential for off-target effects. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in lab experiments is its specificity for CAIX. This allows researchers to selectively inhibit CAIX and study its effects on tumor growth and metastasis. However, one limitation of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide. One area of interest is the development of new cancer therapies that target CAIX using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide or other CAIX inhibitors. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide and its potential effects on other physiological processes.
Synthesemethoden
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential use in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-5-14-8-6-7-11(2)17(14)19-22(20,21)16-10-12(3)15(18)9-13(16)4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGNWBVZOOHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)


![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)



![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)